molecular formula C10H14N2O B13843775 2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine

2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine

Cat. No.: B13843775
M. Wt: 178.23 g/mol
InChI Key: RSFSUBQOZSKHFU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine is a chemical compound with the molecular formula C10H14N2O It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with an appropriate aldehyde in the presence of a base to form an intermediate, which is then cyclized to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2-oxazinane
  • 3-Pyridylacetonitrile
  • 6-Methyl-2,3-dihydro-1,4-oxazine

Uniqueness

2-Methyl-6(S)-(3-pyridyl)tetrahydro-1,2-oxazine is unique due to its specific structural features, such as the presence of both a pyridyl group and an oxazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(6S)-2-methyl-6-pyridin-3-yloxazinane

InChI

InChI=1S/C10H14N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1

InChI Key

RSFSUBQOZSKHFU-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H](O1)C2=CN=CC=C2

Canonical SMILES

CN1CCCC(O1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.